molecular formula C18H26N2O3S2 B4647364 1-[2-(methylthio)-5-(1-pyrrolidinylsulfonyl)benzoyl]azepane

1-[2-(methylthio)-5-(1-pyrrolidinylsulfonyl)benzoyl]azepane

Cat. No.: B4647364
M. Wt: 382.5 g/mol
InChI Key: KDQKJYJTGFJDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(methylthio)-5-(1-pyrrolidinylsulfonyl)benzoyl]azepane, also known as KAE609, is a promising antimalarial drug candidate that has shown potent activity against both the blood and liver stages of the malaria parasite. This compound was first discovered by a team of researchers at the Novartis Institute for Tropical Diseases in Singapore, and has since undergone extensive preclinical and clinical testing for its efficacy and safety.

Mechanism of Action

The exact mechanism of action of 1-[2-(methylthio)-5-(1-pyrrolidinylsulfonyl)benzoyl]azepane is still under investigation, but it is believed to target a protein called PfATP4 that is essential for the survival of the malaria parasite. By inhibiting this protein, this compound disrupts the parasite's ability to maintain ion homeostasis, leading to its death.
Biochemical and Physiological Effects:
This compound has been shown to have a good safety profile in preclinical and clinical studies, with no significant adverse effects reported. However, it has been observed to cause mild to moderate increases in liver enzymes, which may require monitoring in clinical use.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[2-(methylthio)-5-(1-pyrrolidinylsulfonyl)benzoyl]azepane is its potent activity against drug-resistant strains of the malaria parasite, which is a major challenge in malaria treatment. However, its synthesis is complex and requires several steps, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 1-[2-(methylthio)-5-(1-pyrrolidinylsulfonyl)benzoyl]azepane, including:
1. Further investigation of its mechanism of action and its interaction with PfATP4.
2. Optimization of its synthesis to improve its availability and reduce its cost.
3. Evaluation of its efficacy and safety in clinical trials, including in combination with other antimalarial drugs.
4. Development of new formulations and delivery methods to improve its bioavailability and efficacy.
5. Investigation of its potential for use in preventing malaria infections, such as in high-risk populations or travelers to endemic areas.

Scientific Research Applications

1-[2-(methylthio)-5-(1-pyrrolidinylsulfonyl)benzoyl]azepane has been extensively studied for its potential as a new antimalarial drug. In vitro studies have shown that it has potent activity against the blood and liver stages of the malaria parasite, including drug-resistant strains. Animal studies have also demonstrated its efficacy in treating malaria infections, with a single dose of this compound leading to complete parasite clearance in some cases.

Properties

IUPAC Name

azepan-1-yl-(2-methylsulfanyl-5-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S2/c1-24-17-9-8-15(25(22,23)20-12-6-7-13-20)14-16(17)18(21)19-10-4-2-3-5-11-19/h8-9,14H,2-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQKJYJTGFJDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.